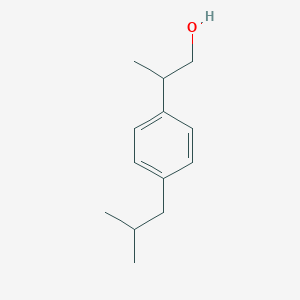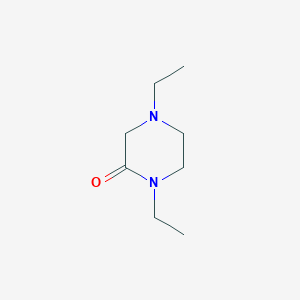
1,4-Diethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethylpiperazin-2-one, also known as DEP, is a chemical compound that has been widely used in scientific research applications. DEP is a heterocyclic organic compound that contains a piperazine ring and two ethyl groups. It is a colorless, odorless, and crystalline substance that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 1,4-Diethylpiperazin-2-one is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the piperazine ring. 1,4-Diethylpiperazin-2-one has also been shown to act as a chelating agent, which can bind to metal ions and form stable complexes.
Biochemical And Physiological Effects
1,4-Diethylpiperazin-2-one has been shown to have low toxicity and is not considered to be harmful to human health. However, it can cause irritation to the eyes and skin upon contact. 1,4-Diethylpiperazin-2-one has also been shown to have some pharmacological effects, such as antihistamine and anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
1,4-Diethylpiperazin-2-one has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. 1,4-Diethylpiperazin-2-one is also a versatile building block that can be used for the synthesis of various compounds. However, 1,4-Diethylpiperazin-2-one has some limitations, such as its low solubility in some solvents and its relatively high cost compared to other building blocks.
Future Directions
1,4-Diethylpiperazin-2-one has the potential for further research and development in various fields. Some possible future directions include:
1. Development of new pharmaceuticals and agrochemicals based on 1,4-Diethylpiperazin-2-one as a building block.
2. Investigation of the mechanism of action of 1,4-Diethylpiperazin-2-one and its potential applications in organic reactions.
3. Synthesis of new piperazine-based compounds using 1,4-Diethylpiperazin-2-one as a starting material.
4. Exploration of the pharmacological effects of 1,4-Diethylpiperazin-2-one and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1,4-Diethylpiperazin-2-one is a versatile building block that has been extensively used in scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1,4-Diethylpiperazin-2-one could lead to the discovery of new compounds with potential applications in various fields.
Scientific Research Applications
1,4-Diethylpiperazin-2-one has been extensively used in scientific research as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. 1,4-Diethylpiperazin-2-one has also been used as a starting material for the synthesis of piperazine-based drugs such as antihistamines, antipsychotics, and antimalarials.
properties
CAS RN |
155595-63-4 |
|---|---|
Product Name |
1,4-Diethylpiperazin-2-one |
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,4-diethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-9-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3 |
InChI Key |
XZOJPXWWMZWPSJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(C(=O)C1)CC |
Canonical SMILES |
CCN1CCN(C(=O)C1)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

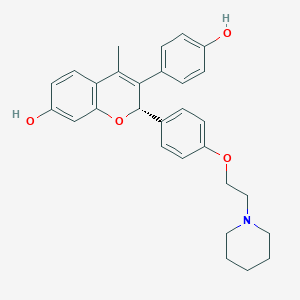
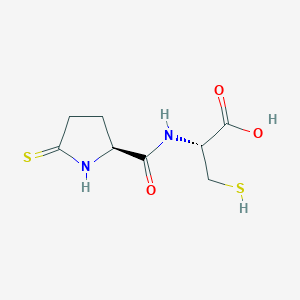
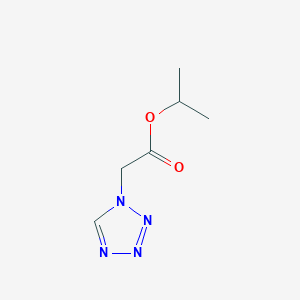
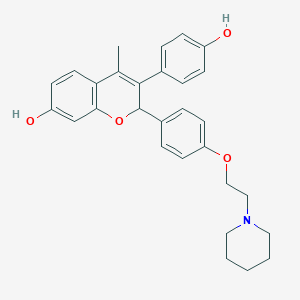
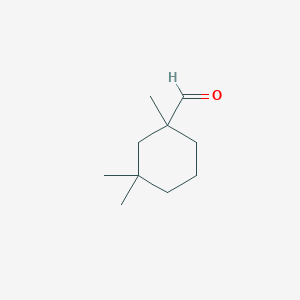
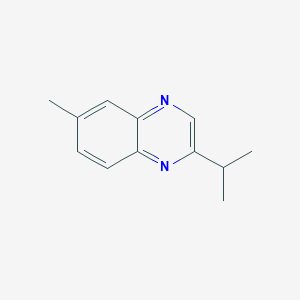
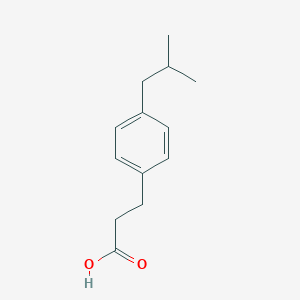
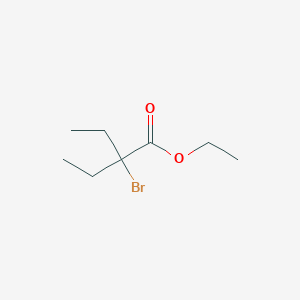
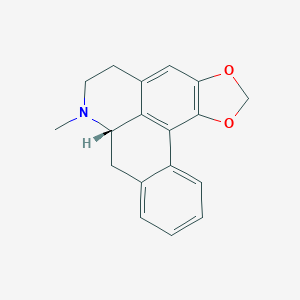
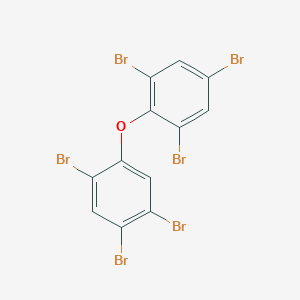
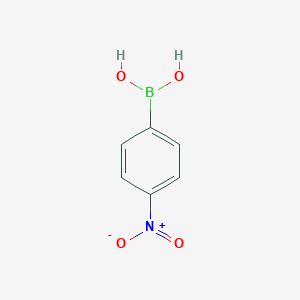
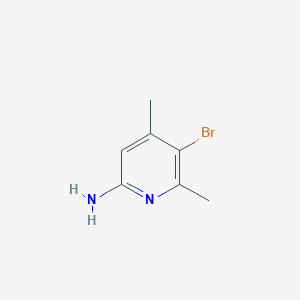
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
